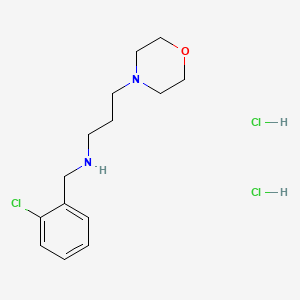
2-(2-phenylethyl)-1-(1-pyrrolidinylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenylethyl)-1-(1-pyrrolidinylsulfonyl)piperidine, commonly known as PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEP is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
PEP is believed to exert its effects through the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, PEP increases their levels in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
PEP has been shown to have a variety of biochemical and physiological effects. Studies have shown that PEP has an inhibitory effect on the nociceptive response, making it a promising candidate for the development of new pain medications. PEP has also been shown to have a positive effect on the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in the regulation of mood.
実験室実験の利点と制限
One advantage of using PEP in lab experiments is its potential therapeutic applications. PEP has been shown to have a variety of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using PEP in lab experiments is its complex synthesis method, which may limit its accessibility in some research settings.
将来の方向性
There are several future directions for research on PEP. One area of research involves the development of new pain medications based on the inhibitory effect of PEP on the nociceptive response. Another area of research involves the potential use of PEP as an antidepressant. Additionally, further research is needed to better understand the mechanism of action of PEP and its potential applications in other areas of medicine.
合成法
PEP can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 1,4-dichlorobutane with pyrrolidine to form 1-(pyrrolidin-1-yl)butane. This intermediate is then reacted with sodium sulfide to form 1-(pyrrolidin-1-yl)butane-2-thiol. The final step involves the reaction of 1-(pyrrolidin-1-yl)butane-2-thiol with 2-phenylethylpiperidine to form PEP.
科学的研究の応用
PEP has been shown to have a variety of potential therapeutic applications. One area of research involves its potential use as an analgesic. Studies have shown that PEP has an inhibitory effect on the nociceptive response, making it a promising candidate for the development of new pain medications.
Another area of research involves the potential use of PEP as an antidepressant. Studies have shown that PEP has a positive effect on the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in the regulation of mood.
特性
IUPAC Name |
2-(2-phenylethyl)-1-pyrrolidin-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,18-13-6-7-14-18)19-15-5-4-10-17(19)12-11-16-8-2-1-3-9-16/h1-3,8-9,17H,4-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAFPTBTWARYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-ethylphenyl)acetamide](/img/structure/B5489638.png)
![ethyl 1-{5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-3-piperidinecarboxylate](/img/structure/B5489645.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489676.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5489685.png)

![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![ethyl 2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489699.png)
![N-(2-phenylethyl)-N-(3-pyridinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5489707.png)
![8-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5489712.png)

![(4aS*,8aR*)-1-isobutyl-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489724.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)